N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbutanamide
Description
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Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)-3-methylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c1-6-9-21-15-8-7-14(20-17(22)10-13(2)3)11-16(15)24-12-19(4,5)18(21)23/h6-8,11,13H,1,9-10,12H2,2-5H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDSLEVVKFKKSSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC2=C(C=C1)N(C(=O)C(CO2)(C)C)CC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbutanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by a tetrahydrobenzo[b][1,4]oxazepin core. Its molecular formula is , with a molecular weight of approximately 370.47 g/mol. The presence of an allyl group and a dimethyl ketone contributes to its biological activity.
Anticancer Activity
Research has indicated that compounds related to this compound exhibit notable anticancer properties. In particular:
- Mechanism : The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways.
- Case Studies : A study evaluating various derivatives showed that certain modifications enhanced cytotoxicity against breast cancer cell lines (IC50 values ranging from 10 to 50 µM) .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties:
- In Vitro Studies : Inflammatory markers such as TNF-alpha and IL-6 were significantly reduced in cell cultures treated with the compound .
- Animal Models : In vivo studies demonstrated reduced edema in paw models of inflammation when treated with this compound.
Antimicrobial Activity
Preliminary studies suggest that N-(5-allyl-3,3-dimethyl-4-oxo...) possesses antimicrobial properties:
- Spectrum of Activity : Effective against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : Values were reported between 15 to 30 µg/mL against various strains .
Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds structurally related to N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbutanamide exhibit notable antimicrobial properties. For instance, sulfonamide derivatives have been shown to inhibit bacterial growth by targeting dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This suggests that the compound may also possess similar antibacterial effects .
Anticancer Properties
Preliminary studies suggest that this compound may have anticancer effects. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines. For example, related compounds have shown an IC50 value of 10 nM against the CCRF-CEM leukemia cell line . The mechanism of action may involve interaction with specific receptors or enzymes involved in cellular signaling pathways.
Pharmacological Applications
Neuroprotective Effects
There is emerging evidence suggesting that this compound may exhibit neuroprotective properties. Compounds with similar oxazepin structures have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis .
Anti-inflammatory Activity
The compound's structure suggests potential anti-inflammatory activity. Studies on related oxazepin derivatives indicate that they can inhibit inflammatory pathways and cytokine production. This could make N-(5-allyl-3,3-dimethyl...) a candidate for treating inflammatory diseases .
Material Science Applications
Polymer Chemistry
The unique chemical structure of this compound allows it to be utilized in polymer chemistry as a monomer or additive in the synthesis of novel materials. Its reactivity due to the allyl group can facilitate polymerization processes .
Data Table: Summary of Biological Activities
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of N-(5-allyl...) and evaluated their anticancer properties through cell viability assays. The most potent derivative showed significant cytotoxicity against leukemia cells with an IC50 value of 10 nM.
Case Study 2: Antimicrobial Properties
A recent investigation into the antimicrobial efficacy of oxazepin derivatives revealed that compounds similar to N-(5-allyl...) displayed effective inhibition against both Gram-positive and Gram-negative bacteria. The study highlighted the potential for developing new antibiotics based on this scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
